molecular formula C60H68O4P4Si4 B1142247 Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane CAS No. 124998-64-7

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane

Cat. No.: B1142247
CAS No.: 124998-64-7
M. Wt: 1089.42
InChI Key:
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Description

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a tetramethylcyclotetrasiloxane core with four diphenylphosphinoethyl groups attached, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with diphenylphosphinoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

    Coordination: It forms coordination complexes with transition metals, acting as a ligand in catalytic processes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Substitution: Halogenated solvents and bases like sodium hydride.

    Coordination: Transition metal salts such as palladium chloride in organic solvents.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.

    Medicine: Explored for its role in photodynamic therapy and as a component in imaging agents.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(triphenylphosphine)palladium(0): A widely used palladium complex in cross-coupling reactions.

    Tetrakis(triphenylphosphine)platinum(0): Similar to the palladium complex but with platinum as the central metal.

    Tetrakis(triphenylphosphine)nickel(0): Another analogous compound with nickel.

Uniqueness

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is unique due to its tetramethylcyclotetrasiloxane core, which provides additional stability and flexibility compared to other similar compounds

Properties

IUPAC Name

diphenyl-[2-[2,4,4-tris(2-diphenylphosphanylethyl)-6,6,8,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H68O4P4Si4/c1-69(2)61-70(3,4)63-72(51-47-67(57-37-21-9-22-38-57)58-39-23-10-24-40-58,52-48-68(59-41-25-11-26-42-59)60-43-27-12-28-44-60)64-71(62-69,49-45-65(53-29-13-5-14-30-53)54-31-15-6-16-32-54)50-46-66(55-33-17-7-18-34-55)56-35-19-8-20-36-56/h5-44H,45-52H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQSHPHMNSYSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)(CCP(C6=CC=CC=C6)C7=CC=CC=C7)CCP(C8=CC=CC=C8)C9=CC=CC=C9)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H68O4P4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696715
Record name [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1089.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124998-64-7
Record name [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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